molecular formula C7H12O4 B8674019 2-Carboxy-5,5-dimethyl-1,3-dioxane CAS No. 744220-87-9

2-Carboxy-5,5-dimethyl-1,3-dioxane

Cat. No. B8674019
M. Wt: 160.17 g/mol
InChI Key: SMPLFWZQSUQJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-5,5-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxy-5,5-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxy-5,5-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

744220-87-9

Product Name

2-Carboxy-5,5-dimethyl-1,3-dioxane

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

5,5-dimethyl-1,3-dioxane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-7(2)3-10-6(5(8)9)11-4-7/h6H,3-4H2,1-2H3,(H,8,9)

InChI Key

SMPLFWZQSUQJGC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a general procedure,23 a mixture of glyoxylic acid monohydrate (5.0 g, 54 mmol), 2,2-dimethyl 1,3-propanediol (8.5 g, 81 mmol) and Amberlyst-15 ion-exchange resin (100 mg) in benzene (140 mL) was refluxed for 15 h in a flask fitted with a Dean-Stark apparatus. The reaction mixture was filtered. The filtrate was concentrated and then refluxed with 20% aqueous NaOH (50 mL) for 30 min. The resulting alkaline solution was extracted with ether and neutralized in the cold with dilute HCl. At the end the pH was brought to ˜1.0 using H3PO4. The acidified aqueous layer was extracted with ether. The extracts were combined, dried (Na2SO4) and concentrated to afford a white solid (6.349 g, 73%): mp 58-60° C.; 1H NMR δ 0.80 (s, 3H), 1.22 (s, 3H), 3.57 (d, J=12.0 Hz, 2H), 3.79 (d, J=12.0 Hz, 2H), 4.97 (s, 1H); 13C NMR δ 169.1, 124.7, 95.8, 77.5, 30.6, 23.0, 21.9; FAB-MS obsd 161.0806, calcd 161.0814 (C7H12O4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Yield
73%

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